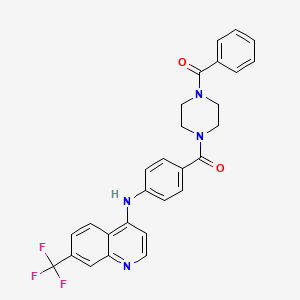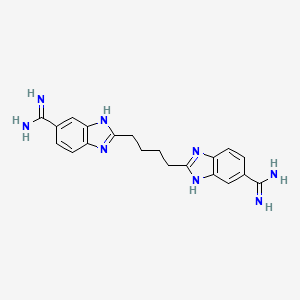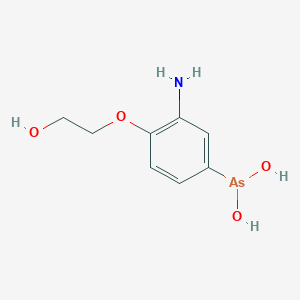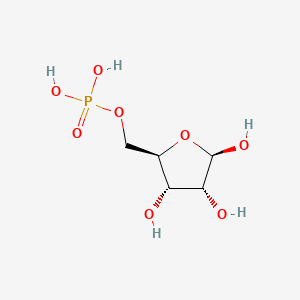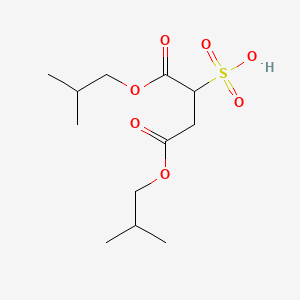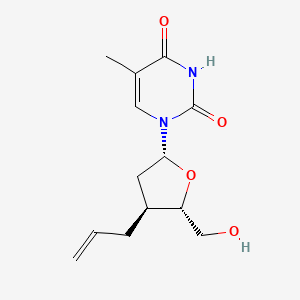
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a larger family of PAHs, which are known for their complex structures and significant roles in various chemical and biological processes. PAHs are typically formed during the incomplete combustion of organic matter and are found in substances like coal tar, tobacco smoke, and grilled foods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the hydrogenation of Benz(a)anthracene derivatives under specific conditions to introduce the dihydro and diol functionalities. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity and functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or platinum oxide (PtO2) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully hydrogenated PAH derivatives.
Substitution: Halogenated and alkylated PAH derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study PAH behavior and reactivity.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic properties, contributing to cancer research.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s metabolites can form adducts with DNA, disrupting normal cellular processes and triggering pathways involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without the dihydro and diol functionalities.
Benzo(a)pyrene: Another PAH with a similar structure but different functional groups.
Chrysene: A PAH with a similar ring structure but lacking the methyl and diol groups.
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9-dihydro-8-methyl-, trans- is unique due to its specific functional groups, which influence its chemical reactivity and biological interactions. The presence of the diol and methyl groups can significantly alter its physicochemical properties compared to its parent compound and other similar PAHs.
Propiedades
Número CAS |
94849-81-7 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
(8S,9S)-8-methyl-9H-benzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-13-7-6-12-4-2-3-5-15(12)16(13)10-14(17)8-9-18(19)20/h2-11,18,20-21H,1H3/t18-,19-/m0/s1 |
Clave InChI |
UKEYITBZCOYGPX-OALUTQOASA-N |
SMILES isomérico |
C[C@]1([C@H](C=CC2=C1C=C3C=CC4=CC=CC=C4C3=C2)O)O |
SMILES canónico |
CC1(C(C=CC2=C1C=C3C=CC4=CC=CC=C4C3=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


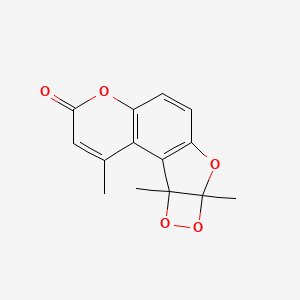
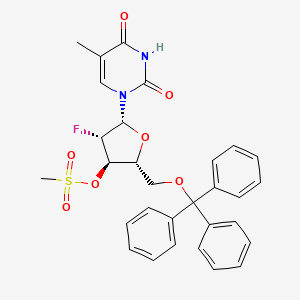
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
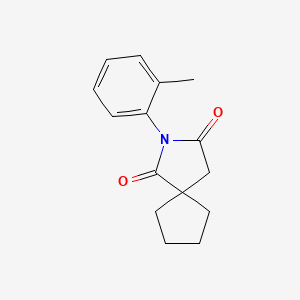

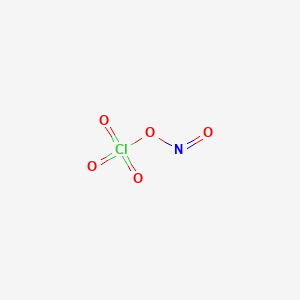
![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
